4-bromo-3,5-bis(4-methoxyphenyl)-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole
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Overview
Description
4-{4-BROMO-3-(4-METHOXYPHENYL)-1-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-5-YL}PHENYL METHYL ETHER is a complex organic compound characterized by its unique structure, which includes bromine, methoxyphenyl, nitropyrazolyl, and phenyl methyl ether groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-BROMO-3-(4-METHOXYPHENYL)-1-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-5-YL}PHENYL METHYL ETHER typically involves multi-step organic reactionsThe final step often involves the formation of the phenyl methyl ether linkage under specific reaction conditions, such as the use of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-{4-BROMO-3-(4-METHOXYPHENYL)-1-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-5-YL}PHENYL METHYL ETHER can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas or palladium on carbon for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield methoxybenzaldehyde, while reduction of the nitro group may produce an aminopyrazole derivative .
Scientific Research Applications
4-{4-BROMO-3-(4-METHOXYPHENYL)-1-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-5-YL}PHENYL METHYL ETHER has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{4-BROMO-3-(4-METHOXYPHENYL)-1-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-5-YL}PHENYL METHYL ETHER involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to active sites, inhibiting enzyme activity, or modulating receptor functions. The specific pathways involved depend on the biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
3-Methoxyphenylboronic acid: Shares the methoxyphenyl group but lacks the complex pyrazolyl and nitro functionalities.
Organochlorine compounds: Similar in having halogen atoms but differ significantly in their overall structure and properties.
Uniqueness
4-{4-BROMO-3-(4-METHOXYPHENYL)-1-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-5-YL}PHENYL METHYL ETHER is unique due to its combination of bromine, methoxyphenyl, nitropyrazolyl, and phenyl methyl ether groups, which confer distinct chemical and biological properties not found in simpler compounds.
Properties
Molecular Formula |
C21H18BrN5O4 |
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Molecular Weight |
484.3 g/mol |
IUPAC Name |
4-bromo-3,5-bis(4-methoxyphenyl)-1-[(3-nitropyrazol-1-yl)methyl]pyrazole |
InChI |
InChI=1S/C21H18BrN5O4/c1-30-16-7-3-14(4-8-16)20-19(22)21(15-5-9-17(31-2)10-6-15)26(24-20)13-25-12-11-18(23-25)27(28)29/h3-12H,13H2,1-2H3 |
InChI Key |
AMDKFERXSMKWJL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=NN2CN3C=CC(=N3)[N+](=O)[O-])C4=CC=C(C=C4)OC)Br |
Origin of Product |
United States |
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